molecular formula C13H13N3O3 B2391580 2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 899752-96-6

2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No. B2391580
CAS RN: 899752-96-6
M. Wt: 259.265
InChI Key: DRGMRKLSNJZSRE-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylacetamides, which are amide derivatives of phenylacetic acids . It has been studied for its therapeutic activity against EGFR and VEGFR-2 in the treatment of triple-negative cancer via in silico approach .


Molecular Structure Analysis

The molecular structure analysis of this compound is typically performed using computational methods, including density functional theory, molecular docking, and molecular dynamic simulation . These methods help to understand the electronic characteristics of the compound and its affinity for target proteins .

Future Directions

The future directions in the research of this compound could involve designing new derivatives of phenylacetamide that proved to be successful agents in view of safety and efficacy to enhance life quality . Additionally, further studies could focus on identifying promising EGFR/VEGFR-2 inhibitors from this compound and its modified derivatives .

properties

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-19-10-4-2-9(3-5-10)11-6-7-13(18)16(15-11)8-12(14)17/h2-7H,8H2,1H3,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGMRKLSNJZSRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

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